Teichomycin A2-5

Description

Historical Discovery and Classification of the Teicoplanin Complex

The teichomycin (B549275) antibiotics were first discovered in the late 1970s. nih.gov In 1978, a new species of actinobacteria, Actinoplanes teichomyceticus, was isolated from a soil sample collected in Nimodi Village, Indore, India. wikipedia.orgwikipedia.org This organism was found to produce a complex of novel antibiotics, which were named teichomycins and later became known as teicoplanin. wikipedia.orgwikipedia.org

The teicoplanin complex is classified as a glycopeptide antibiotic, similar in its mechanism of action to vancomycin (B549263). google.comnih.gov It is a fermentation product of Actinoplanes teichomyceticus. nih.gov Initial research separated the complex into various components, identifying two main groups: Teichomycin A1 and Teichomycin A2. Further characterization revealed that Teichomycin A2 is itself a complex mixture. The chemical structure of the teicoplanin complex was fully elucidated and published in 1984. wikipedia.orgacs.org

The complex consists of five major components, labeled Teicoplanin A2-1 through A2-5, and four minor components (RS-1 through RS-4). wikipedia.orgdrugbank.com All these compounds share an identical glycopeptide core, a heptapeptide (B1575542) structure named Teicoplanin A3-1. wikipedia.orgdrugbank.com The variation among the five major A2 components comes from the different fatty acyl side chains attached to a glucosamine (B1671600) residue. wikipedia.orgresearchgate.net Specifically, Teichomycin A2-5 contains a 9-methyldecanoyl side chain. biomol.comnih.gov

Table 1: Major Components of the Teicoplanin A2 Complex

| Component | Fatty Acyl Side Chain |

|---|---|

| Teicoplanin A2-1 | C10:1 (linear) |

| Teicoplanin A2-2 | iso-C10:0 |

| Teicoplanin A2-3 | C10:0 (linear) |

| Teicoplanin A2-4 | anteiso-C11:0 |

| Teicoplanin A2-5 | iso-C11:0 (9-methyldecanoyl) |

Data derived from multiple sources. researchgate.netresearchgate.netnih.gov

The Role of Actinoplanes teichomyceticus as a Producer Organism

Actinoplanes teichomyceticus is an aerobic, spore-forming bacterium that is the natural producer of the teicoplanin antibiotic complex. wikipedia.orgnih.gov The specific strain first identified as the producer was designated ATCC 31121. wikipedia.orgwikipedia.org The entire teicoplanin complex, including this compound, is generated through the fermentation of this microorganism. researchgate.nettandfonline.com

The biosynthesis of teicoplanin is a complex process governed by a large gene cluster within A. teichomyceticus. nih.govnih.gov The core of the molecule is a heptapeptide scaffold made of seven amino acids. tandfonline.com The production of the individual Teicoplanin A2 components can be influenced by manipulating the fermentation medium. researchgate.net Research has shown that the addition of specific amino acid precursors can significantly increase the percentage of certain components in the final mixture. For the production of this compound, which has an iso-C11:0 acyl moiety, the addition of L-leucine to the culture medium has been shown to significantly increase its relative yield. researchgate.net

Studies on optimizing the fermentation process are crucial as teicoplanin is produced industrially through this biological method. researchgate.nettandfonline.com Scientists have explored various fermentation conditions, including batch and continuous cultures, to enhance productivity. nih.gov The genetic and nutritional factors that regulate teicoplanin biosynthesis are areas of ongoing research to improve the production of this clinically important antibiotic complex. proquest.com

Table 2: Amino Acid Precursors for Specific Teicoplanin A2 Components

| Precursor Amino Acid Added | Favored Teicoplanin A2 Component | Acyl Moiety of Component |

|---|---|---|

| L-valine | Teicoplanin A2-2 | iso-C10:0 |

| L-isoleucine | Teicoplanin A2-4 | anteiso-C11:0 |

| L-leucine | Teicoplanin A2-5 | iso-C11:0 |

Data derived from a 2011 study on optimizing the fermentation process. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Teicoplanin |

| Teicoplanin A2-1 |

| Teicoplanin A2-2 |

| Teicoplanin A2-3 |

| Teicoplanin A2-4 |

| Teicoplanin RS-1 |

| Teicoplanin RS-2 |

| Teicoplanin RS-3 |

| Teicoplanin RS-4 |

| Teicoplanin A3-1 |

| Vancomycin |

| Glucosamine |

| L-leucine |

| L-valine |

Properties

IUPAC Name |

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H99Cl2N9O33/c1-34(2)9-7-5-4-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBQKTSCJKPYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H99Cl2N9O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1893.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Chemical Characterization of Teichomycin A2 5

Overall Glycopeptide Architecture of the Teicoplanin A2 Complex

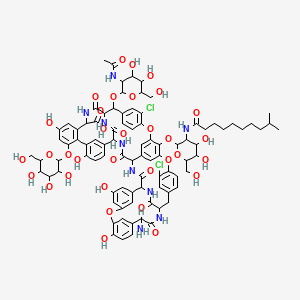

The Teicoplanin A2 complex represents a sophisticated molecular architecture characteristic of glycopeptide antibiotics. mdpi.comnih.gov It is produced by the actinomycete Actinoplanes teichomyceticus as a mixture of five primary lipoglycopeptide components, designated A2-1 through A2-5. mdpi.comresearchgate.netresearchgate.netnih.gov The fundamental framework of these molecules is a heptapeptide (B1575542) aglycone, a core structure composed of seven amino acids. mdpi.comnih.gov Unlike the related vancomycin (B549263), which incorporates both aromatic and aliphatic amino acids, all seven residues in the teicoplanin core are aromatic. mdpi.com This core undergoes extensive oxidative cross-linking, resulting in four crucial linkages that bestow a rigid, basket-like conformation upon the molecule. mdpi.com

This rigid peptide scaffold is further embellished with various moieties. It is characteristically decorated with two chlorine atoms and three distinct monosaccharide units: an α-D-mannose, an N-acetyl-β-D-glucosamine, and an N-acyl-β-D-glucosamine. mdpi.comnih.govnih.gov The presence of a lipid chain attached to one of the sugar residues classifies the Teicoplanin A2 components as lipoglycopeptides. mdpi.com It is the variation in this lipid tail that differentiates the individual members of the A2 complex. researchgate.netresearchgate.net

Distinctive Structural Features of Teichomycin (B549275) A2-5

While sharing a common blueprint with its congeners, Teichomycin A2-5 possesses a unique structural element that defines its identity within the A2 complex.

Analysis of Acyl Moiety Structure and Branching

The primary distinguishing feature among the five major components of the Teicoplanin A2 complex lies in the structure of the N-acyl side chain attached to the glucosamine (B1671600) moiety. mdpi.comresearchgate.net For this compound, this variable group is specifically a 9-methyldecanoyl fatty acid chain. nih.gov This corresponds to an iso-C11:0 acyl group. The biosynthesis of this specific component can be selectively enhanced in fermentation cultures by supplementing the medium with the precursor amino acid L-leucine.

Table 1: Acyl Side Chains of the Teicoplanin A2 Complex

| Component | Acyl Moiety | Chemical Structure |

| Teicoplanin A2-1 | 8-methylnon-4-enoyl (iso-C10:1) | CH₃CH(CH₃)(CH₂)₃CH=CH(CH₂)₂CO- |

| Teicoplanin A2-2 | 8-methylnonanoyl (iso-C10:0) | CH₃CH(CH₃)(CH₂)₅CH₂CO- |

| Teicoplanin A2-3 | n-decanoyl (n-C10:0) | CH₃(CH₂)₈CO- |

| Teicoplanin A2-4 | 9-methyldecanoyl (anteiso-C11:0) | CH₃CH₂CH(CH₃)(CH₂)₆CO- |

| This compound | 9-methyldecanoyl (iso-C11:0) | CH₃CH(CH₃)(CH₂)₇CO- |

Common Glycopeptide Core Linkages and Residues

Beyond the variable lipid tail, this compound shares a conserved and intricate core structure with the other A2 factors. This core consists of a cyclic polypeptide built from seven aromatic amino acids, including non-proteinogenic residues like 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine. mdpi.com The sugar molecules are attached to this peptide backbone at specific locations: the N-acylglucosamine is linked to amino acid residue 4, the N-acetylglucosamine to residue 6, and the mannose sugar to residue 7. nih.gov

This precise arrangement creates a concave binding pocket that is fundamental to its biological function. nih.gov The molecule recognizes its target—the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial cell wall precursors—through a combination of interactions. nih.govnih.govnih.gov Key to this binding are five specific hydrogen bonds that form between the peptide backbone of the antibiotic and the D-Ala-D-Ala target. nih.gov This interaction effectively sequesters the building blocks of the bacterial cell wall, inhibiting its synthesis. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈₉H₉₉Cl₂N₉O₃₃ | nih.gov |

| Molar Mass | 1893.7 g/mol | nih.govnih.govshu.ac.uk |

| Synonyms | Teicoplanin A2-5, Teichomycin A2 factor 5 | nih.gov |

| Core Structure | Chlorine-containing glycopeptide | nih.gov |

Molecular Assembly and Solution Conformation

The behavior of this compound in solution is significantly influenced by its lipophilic character, leading to complex molecular assemblies.

Investigation of Self-Association in Aqueous Systems

In aqueous environments, Teicoplanin A2 components, including A2-5, exhibit a strong tendency to self-associate. nih.govshu.ac.uk This phenomenon is concentration-dependent and is primarily mediated by the lipophilic fatty acyl chain. nih.govshu.ac.ukresearchgate.net This self-association leads to the formation of large, higher-order oligomers, which are thought to be micellar in nature. nih.govshu.ac.uk This aggregation may play a role in enhancing the molecule's potency by increasing its effective concentration at the site of action on the bacterial membrane. nih.govshu.ac.uk

Characterization of Oligomeric States

The oligomeric state of the Teicoplanin A2 complex in solution has been characterized using advanced hydrodynamic techniques such as analytical ultracentrifugation (AUC). nih.govshu.ac.uk These studies reveal that in a buffered saline solution at physiological pH, Teicoplanin A2 forms large, globular assemblies. nih.govresearchgate.net At concentrations above 0.5 mg/mL, the complex plateaus into a stable oligomeric state. shu.ac.ukresearchgate.net This assembly is composed of approximately 18 to 19 individual monomer units. nih.govshu.ac.uk This structure is consistent with a micellar conformation where the hydrophobic acyl chains are sequestered in the core, away from the aqueous solvent. shu.ac.uk Below a critical concentration of 0.5 mg/mL, these large oligomers begin to dissociate into smaller species. shu.ac.uk

Table 3: Hydrodynamic Properties of Teicoplanin A2 Oligomer in Solution

| Property | Value | Method |

| Oligomeric State | ~19 ± 1 mers | Analytical Ultracentrifugation |

| Molar Mass of Assembly | 35,400 ± 1000 g/mol | Sedimentation Equilibrium (AUC) |

| Sedimentation Coefficient (s₂₀,w) | ~4.65 S | Sedimentation Velocity (AUC) |

| Conformation | Globular / Spheroidal Assembly | AUC / Viscometry |

Data obtained in phosphate-chloride buffered solution (pH 6.8, I = 0.10 M). nih.govresearchgate.net

Biosynthetic Pathways and Genetic Regulation of Teichomycin A2 5 Production

Microbial Fermentation of Teicoplanin Components

The composition of the fermentation medium is a critical factor influencing the production of teicoplanin. Various studies have focused on identifying the optimal combination of nutrients to maximize yield. High concentrations of phosphate (B84403) have been reported to inhibit the production of teicoplanin. nih.gov

Through mutation, media optimization, and controlled fermentation, production has been significantly improved from parental strains. jmb.or.kr For instance, a mutant of A. teichomyceticus achieved a maximum production of 1,500 mg/L in a pilot-scale fermenter using an optimized medium. researchgate.netkribb.re.kr This medium contained maltodextrin, glucose, yeast extract, soybean meal, and specific mineral salts, along with Diaion HP-20, an adsorbent resin that can prevent product inhibition. researchgate.netresearchgate.net Another study identified an optimal medium for the wild-type strain ATCC 31121, which was further refined to use malt (B15192052) extract, glucose, soybean meal, and yeast extract to produce 100 mg/L of Teicoplanin A2 at the flask scale. nih.gov

| Component | Concentration (Lee et al., 2005) researchgate.netjmb.or.kr | Concentration (Patent US7432080B2) google.com | Concentration (Parenti et al., 1978) nih.gov | Concentration (De Magalhães et al., 2011) nih.gov |

|---|---|---|---|---|

| Carbon Source 1 | Maltodextrin (30 g/L) | Dextrin (40-80 g/L) | Glucose (10 g/L) | Malt Extract (30 g/L) |

| Carbon Source 2 | Glucose (5 g/L) | Glucose (15-25 g/L) | Malt Extract (10 g/L) | Glucose (10 g/L) |

| Nitrogen Source 1 | Yeast Extract (5 g/L) | Peptone (4-6 g/L) | Cotton Seed Meal (10 g/L) | Soybean Meal (15 g/L) |

| Nitrogen Source 2 | Soybean Meal (5 g/L) | Rapeseed Meal (16-20 g/L) | Yeast Extract (4 g/L) | Yeast Extract (5 g/L) |

| Nitrogen Source 3 | - | Soybean Flour (16-20 g/L) | - | - |

| Mineral Salt 1 | MgSO₄·7H₂O (0.5 g/L) | MgSO₄·7H₂O (0.4-0.6 g/L) | - | - |

| Mineral Salt 2 | NaCl (0.1 g/L) | NaCl (1.0-1.4 g/L) | - | - |

| Mineral Salt 3 | CaCl₂·2H₂O (0.1 g/L) | CaCO₃ (4-6 g/L) | - | - |

| Other | Diaion HP-20 (50 g/L) | - | - | - |

The individual components of the Teicoplanin A2 complex, including A2-5, are distinguished by the structure of their acyl side chains. nih.gov The biosynthesis of these specific side chains can be directly influenced by supplementing the fermentation medium with appropriate precursors. nih.gov This allows for the targeted modulation of the final complex composition.

Teichomycin (B549275) A2-5 is characterized by an iso-C11:0 acyl moiety. Research has demonstrated that its production is significantly enhanced by the addition of L-leucine to the culture medium, as L-leucine serves as the metabolic precursor for this specific fatty acid chain. nih.gov Similarly, the yields of other components can be selectively increased. For example, adding L-valine promotes the formation of the iso-C10:0 chain of A2-2, while L-isoleucine boosts the anteiso-C11:0 chain of A2-4. nih.gov

| Teicoplanin Component | Acyl Moiety | Precursor for Enhanced Production |

|---|---|---|

| T-A2-1 | linear C10:1 | Methyl linoleate, Trilinoleate, Corn Oil, Cottonseed Oil |

| T-A2-2 | iso-C10:0 | L-valine |

| T-A2-3 | linear C10:0 | Methyl oleate, Trioleate, Olive Oil, Lard Oil |

| T-A2-4 | anteiso-C11:0 | L-isoleucine |

| T-A2-5 | iso-C11:0 | L-leucine |

Beyond the medium composition, physical and chemical process parameters during fermentation have a profound impact on cell growth and antibiotic synthesis. Key parameters that are typically controlled include temperature, pH, dissolved oxygen (DO), and agitation speed.

Optimized conditions for teicoplanin production at the fermenter scale have been identified as a temperature of 34°C, a pH of 7.0, and a dissolved oxygen level maintained at 20–30% of saturation. researchgate.net Under these controlled parameters, a teicoplanin concentration of 2.9 g/L was achieved after 120 hours of batch culture. researchgate.net The successful transition from laboratory (7 L) to pilot (300 L) and plant scales (5,000 L) has been accomplished by using the impeller tip velocity as a key scale-up parameter, ensuring comparable productivity across different scales. researchgate.net Other patented processes describe slightly different optimal conditions, highlighting that the ideal parameters can vary depending on the specific production strain and medium used. google.comgoogle.com

| Parameter | Value (Jung et al., 2008) researchgate.net | Value (Patent CN106854670B) google.com | Value (Patent KR100515186B1) google.com |

|---|---|---|---|

| Temperature | 34 °C | 28 °C | 33 °C |

| pH | 7.0 (controlled) | Regulated with additions at specific pH points (5.8, 6.0, 6.8) | Not adjusted |

| Dissolved Oxygen (DO) | 20-30% of saturation | - | - |

| Agitation Speed | Scaled by impeller tip velocity | 600 rpm | 900 rpm (initial) |

| Aeration Rate | - | 0.4-0.6 v/v/m | 1 vvm (initial) |

Genetic Basis of Teichomycin A2-5 Biosynthesis

The ability of Actinoplanes teichomyceticus to produce the teicoplanin complex is encoded within its genome in the form of a biosynthetic gene cluster (BGC). nih.govnih.gov These clusters group together all the genes necessary for the synthesis, regulation, and transport of a specific secondary metabolite. youtube.com A. teichomyceticus notably produces two distinct classes of antibiotics: Teichomycin A1 (a phosphoglycolipid) and Teichomycin A2 (the glycopeptide complex known as teicoplanin). nih.govscispace.com The biosynthesis of this compound is therefore governed by the teicoplanin (tei) gene cluster.

The complete biosynthetic gene cluster for teicoplanin (tei) has been successfully cloned and characterized. nih.gov It spans a large 89 kbp region of DNA and contains 49 putative open reading frames (ORFs). nih.gov These genes encode the entire molecular machinery required for production, including:

Non-Ribosomal Peptide Synthetases (NRPS): Large, multi-domain enzymes that assemble the heptapeptide (B1575542) core of the antibiotic.

Tailoring Enzymes: A suite of enzymes that modify the peptide core, including glycosyltransferases that add sugar moieties and an acyltransferase that attaches the specific fatty acid side chain characteristic of each A2 component. nih.gov

Precursor Biosynthesis: Genes for the production of the non-proteinogenic amino acids that make up the peptide backbone.

Regulation and Resistance: Genes that control the expression of the cluster and protect the organism from the antibiotic it produces. nih.govfrontiersin.org

The cluster is organized into nine polygenic and nine monogenic transcriptional units. researchgate.netresearchgate.net A key enzyme for the diversification of the A2 complex, Orf11*, has been identified as the acyltransferase responsible for attaching the fatty acid chains. nih.gov This enzyme's activity is fundamental to the formation of the iso-C11:0 side chain of this compound from its L-leucine precursor.

Separately, the tchm gene cluster, also found in A. teichomyceticus, is responsible for producing Teichomycin A1. scispace.com This cluster has a distinct genetic organization and directs the synthesis of a phosphoglycolipid antibiotic, demonstrating the bacterium's versatile metabolic capabilities. scispace.com

The production of teicoplanin is a tightly regulated process controlled by specific genes located within the tei cluster, known as cluster-situated regulatory genes (CSRGs). mdpi.com The expression of the biosynthetic genes is not continuous and is governed by a hierarchical regulatory cascade.

Research has identified two primary regulators:

Tei15 *: An StrR-like transcriptional activator that directly controls the expression of the majority of the tei biosynthetic genes. Its function is essential, as knocking out this gene completely stops teicoplanin production. researchgate.netmdpi.com

Tei16 *: A LuxR-family regulator that appears to function at a higher level, controlling the expression of tei15. researchgate.netmdpi.com

This regulatory system ensures that the significant metabolic energy required for antibiotic production is expended at the appropriate time in the bacterial life cycle. Interestingly, the expression of resistance genes within the cluster, which prevent the cell from being harmed by the teicoplanin it produces, appears to be constitutive and independent of the Tei15/Tei16 system. frontiersin.orgresearchgate.net Studies have also shown that teicoplanin production can be enhanced by introducing and overexpressing regulatory genes from other antibiotic pathways, a technique known as "cross-talk" regulation, which opens new avenues for strain improvement. mdpi.commdpi.com

| Gene | Regulator Family | Function | Reference |

|---|---|---|---|

| Tei15 | StrR-like | Appears to be the primary activator of most *tei biosynthetic genes. Essential for production. | researchgate.netmdpi.com |

| Tei16 | LuxR-like | Higher-level regulator that appears to control the expression of Tei15. | researchgate.netmdpi.com |

| Tei2/Tei3 | VanS/VanR-like | Two-component system controlling resistance genes. Expression is constitutive and independent of Tei15/Tei16. | frontiersin.org |

Heterologous Expression Systems for Pathway Elucidation

The elucidation of the complex biosynthetic pathway of teicoplanin, including this compound, has been significantly advanced through the use of heterologous expression systems. These systems involve the transfer of genes from the producer organism, Actinoplanes teichomyceticus, into a more easily manipulated host organism. This approach allows for the functional analysis of specific genes and the reconstruction of parts of the biosynthetic pathway.

One common strategy is the expression of regulatory genes in a heterologous host to understand their impact on antibiotic production. For instance, the expression of pathway-specific transcriptional regulators (PSRs) from other antibiotic biosynthetic gene clusters has been shown to influence teicoplanin production in A. teichomyceticus. In one study, the heterologous expression of chers28, a regulatory gene from the chersinamycin biosynthetic gene cluster, under the control of the aac(3)IV promoter in A. teichomyceticus NRRL B-16726, led to a significant increase in teicoplanin production. nih.gov The recombinant strain, A. teichomyceticus (pSACH28), produced nearly 400 mg/L of teicoplanin, a substantial increase from the approximately 110 mg/L produced by the parent strain under the same conditions. nih.gov This demonstrates that certain regulatory elements can "cross-talk" between different biosynthetic pathways, a finding that can be exploited to activate or enhance antibiotic production. nih.gov

Another approach involves the use of well-characterized model organisms, such as Streptomyces coelicolor, as heterologous hosts. While the expression of the entire teicoplanin biosynthetic gene cluster for complete pathway elucidation remains a complex challenge, the expression of individual genes or sub-clusters has provided valuable insights. These studies are crucial for identifying the function of specific enzymes and understanding the sequence of reactions that lead to the final teicoplanin molecule. The general workflow for such heterologous expression studies involves cloning the gene or gene cluster of interest into an expression vector, transforming a suitable heterologous host, and then analyzing the metabolites produced by the recombinant strain. researchgate.net This allows researchers to link specific genes to the biosynthesis of particular structural moieties of the teicoplanin complex.

Directed Biosynthesis and Metabolic Engineering Strategies

Directed biosynthesis and metabolic engineering represent powerful strategies to enhance the yield and modulate the composition of the teicoplanin complex, including the proportion of this compound. These approaches involve the manipulation of the producing organism's metabolism or the fermentation conditions.

Precursor Feeding Studies for Acyl Moiety Incorporation

The different components of the teicoplanin A2 complex, including A2-5, are distinguished by the structure of their acyl side chains. The composition of the teicoplanin complex can be intentionally altered by feeding specific precursors during fermentation. These precursors can be incorporated into the teicoplanin structure, thereby enriching the production of a desired component.

L-leucine has been identified as a precursor for the acyl moiety of this compound. researchgate.net Feeding studies with the wild-type strain A. teichomyceticus ATCC 31121 have demonstrated that the addition of L-leucine to the culture medium can increase the relative proportion of this compound in the final product. researchgate.net

| Fed Precursor | Effect on Teicoplanin A2 Complex Composition | Reference |

| L-leucine | Increases the relative yield of this compound to over 20% of the total T-A2 complex. | researchgate.net |

| L-valine | Increases the production of T-A2-2 to 70-80% of the T-A2 complex. | researchgate.net |

| L-isoleucine | Increases the relative yields of T-A2-4 to more than 30%. | researchgate.net |

| Methyl linoleate/Trilinoleate | Stimulates the production of the T-A2-1 factor, reaching 20-30% of the total T-A2 complex. | researchgate.net |

| Methyl oleate/Trioleate | Increases the relative T-A2-3 productivity to 30-50%. | researchgate.net |

This table summarizes the effects of feeding various precursors on the composition of the teicoplanin A2 complex produced by A. teichomyceticus.

Strain Improvement through Mutagenesis and Selection

Classical strain improvement techniques, involving random mutagenesis followed by screening and selection of high-producing mutants, have been instrumental in significantly increasing teicoplanin yields. These methods, while not as targeted as genetic engineering, have proven to be highly effective.

Various mutagens, such as ultraviolet (UV) radiation and chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG), have been used to induce mutations in A. teichomyceticus. The subsequent screening of the resulting mutants has led to the isolation of strains with dramatically improved teicoplanin productivity. For example, a mutant strain of A. teichomyceticus was developed that could produce teicoplanin at a concentration of 300 mg/L in flask culture and 500 mg/L in a 5-liter jar fermenter, representing a 25-fold increase compared to the parent strain. researchgate.netresearchgate.net In another instance, a patented mutant strain, Actinoplanes teichomyceticus BNG 2315, was reported to have a teicoplanin productivity more than 60 times higher than that of the original wild-type strain, ATCC 31121. google.com

A more recent approach to strain improvement involves the use of protoplasts to separate heterogeneous phenotypes within a population of A. teichomyceticus. This method allows for the isolation of individual cell lineages, some of which exhibit significantly higher teicoplanin production capabilities. mdpi.comnih.gov This technique provides a rapid and effective way to identify and select for superior producer strains from a mixed population. mdpi.com

| Mutant Strain/Method | Reported Improvement in Teicoplanin Production | Reference |

| Unnamed mutant | 25-fold higher production than the parent strain. | researchgate.netresearchgate.net |

| A. teichomyceticus BNG 2315 | Over 60 times the productivity of the wild-type strain ATCC 31121. | google.com |

| Valine hydroxamate-resistant mutant 98-1-227 | 3-fold improvement in total teicoplanin production from the parental strain, with a higher content of teicoplanin A2-2. | researchgate.net |

| Protoplast separation | Identification of phenotypes with higher teicoplanin production from a heterogeneous population. | mdpi.comnih.gov |

This table highlights some of the significant achievements in improving teicoplanin production through mutagenesis and selection.

Molecular Mechanism of Action of Teichomycin A2 5

Inhibition of Bacterial Cell Wall Synthesis

The primary target of Teichomycin (B549275) A2-5 is the bacterial cell wall, a rigid structure composed of peptidoglycan polymers. patsnap.com Its mechanism of action is centered on obstructing the late stages of peptidoglycan biosynthesis. patsnap.com Studies on the parent compound, teicoplanin, demonstrate that this inhibition leads to the intracellular accumulation of UDP-N-acetyl-muramyl-pentapeptide, the soluble precursor of peptidoglycan. nih.gov This buildup is a direct consequence of the antibiotic blocking the incorporation of these precursor units into the growing peptidoglycan chain. nih.gov

Teichomycin A2-5, as part of the teicoplanin complex, specifically hinders the polymerization of the peptidoglycan chains. koreamed.org This is achieved by inhibiting two critical enzymatic reactions: transglycosylation and transpeptidation. patsnap.comkoreamed.org Transglycosylation is the process that links N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits to extend the glycan backbone of the peptidoglycan. patsnap.com Transpeptidation creates the peptide cross-links between adjacent glycan chains, a step that confers the necessary rigidity and strength to the cell wall. patsnap.com

In a cell-free system derived from Bacillus stearothermophilus designed to synthesize peptidoglycan, teicoplanin demonstrated potent inhibitory effects. nih.gov The suppression of peptidoglycan synthesis in this system was correlated with a parallel accumulation of the lipid intermediate, underscoring the block in the polymerization stage. nih.gov

The molecular basis for the inhibition of polymerization is the high-affinity binding of this compound to the acyl-D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chains on peptidoglycan precursors. nih.govkoreamed.org This D-Ala-D-Ala sequence is the recognition site for the transpeptidase enzymes that catalyze the final cross-linking step. researchgate.net

This compound fits into a cleft in the antibiotic's molecular structure, forming a stable complex through a series of hydrogen bonds. nih.govkoreamed.org By binding to and sequestering this D-Ala-D-Ala terminus, the antibiotic sterically hinders the transglycosylase and transpeptidase enzymes from accessing their substrate. koreamed.orgresearchgate.net This prevents both the elongation of the peptidoglycan chain and the formation of cross-links, effectively halting the construction of a functional cell wall. koreamed.org

Binding Kinetics and Thermodynamics

The strength of the interaction between glycopeptide antibiotics and their targets can be quantified by the association constant (Ka). A higher Ka value indicates a stronger binding affinity. Spectrophotometric titration has been used to determine the association constant for the complex formed between teicoplanin and the cell wall analog N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine. nih.gov

| Antibiotic Component | Ligand/Cell Wall Analog | Association Constant (Ka) (L·mol⁻¹) | Source |

|---|---|---|---|

| Teicoplanin | N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | 2.56 x 10⁶ | nih.gov |

| This compound | Human Serum Albumin | 3.87 x 10⁴ |

Note: The association constant with Human Serum Albumin is included for comparative purposes but does not represent binding to a bacterial cell wall analog.

Comparative Mechanistic Studies with Related Glycopeptides

The mechanism of this compound is often compared to that of vancomycin (B549263), another well-known glycopeptide antibiotic. patsnap.comnih.gov Both antibiotics function by targeting the D-Ala-D-Ala terminus of peptidoglycan precursors. nih.govresearchgate.net However, there are structural and functional distinctions. The teicoplanin structure contains seven aromatic amino acids, compared to five aromatic and two aliphatic residues in vancomycin. mdpi.com This results in four oxidative cross-links in teicoplanin's peptide core, versus three in vancomycin, contributing to a distinct binding pocket conformation. mdpi.com

Furthermore, the teicoplanin components, including this compound, are lipoglycopeptides, featuring a fatty acid tail attached to a glucosamine (B1671600) moiety. mdpi.com This lipid tail is absent in vancomycin. nih.gov In comparative in-vitro studies, Teichomycin A2 was found to be more active than vancomycin against tested clinical isolates of staphylococci and enterococci. nih.govnih.gov

Structure Activity Relationship Sar Studies of Teichomycin A2 5 and Its Analogs

Role of Core Glycopeptide Structure in Antimicrobial Efficacy

The antimicrobial efficacy of this compound is fundamentally dependent on its core glycopeptide structure. This complex scaffold, a heptapeptide (B1575542) backbone cyclized by ether bonds, creates a specific three-dimensional conformation essential for its mechanism of action. nih.govwikipedia.org Like other glycopeptide antibiotics such as vancomycin (B549263), teicoplanin functions by inhibiting the synthesis of the bacterial cell wall. wikipedia.orgpatsnap.commedchemexpress.com

The core structure forms a concave binding pocket that specifically recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. nih.govnih.govpatsnap.com This binding sequesters the precursors, physically obstructing the subsequent transglycosylation and transpeptidation reactions that are essential for polymerizing and cross-linking the peptidoglycan layer. patsnap.com The inhibition of cell wall biosynthesis ultimately leads to a loss of cell integrity and bacterial death. medchemexpress.com The interior face of the binding pocket, formed by the side chains of specific amino acid residues, wraps around the peptide ligand, shielding it from the solvent. nih.gov

While sharing a mechanism with vancomycin, the teicoplanin core has distinct structural features. For example, teicoplanin does not form the back-to-back dimers that are important for vancomycin's target affinity. nih.govnih.gov However, the teicoplanin structure compensates for this, in part through the action of its lipophilic side chain, which provides an alternative mode of anchoring to the cell membrane, thereby increasing its effective concentration at the site of action. nih.gov

Design and Synthesis of Novel this compound Derivatives

To combat growing antibiotic resistance, significant research has focused on creating novel derivatives of teicoplanin through chemical and enzymatic modifications. These efforts aim to enhance potency against resistant strains, improve pharmacokinetic properties, and broaden the spectrum of activity.

Semi-synthetic modification of the teicoplanin core has proven to be a fruitful strategy for generating new antibiotic candidates. acs.org Researchers have targeted several positions on the glycopeptide scaffold for chemical alteration, including the N-terminus of the peptide core and the carboxyl group. acs.orgresearchgate.netscilit.com

One common approach involves modifying the C-terminus by forming amide derivatives. The condensation of the teicoplanin carboxyl group with various amines has produced derivatives with altered lipophilicity and charge. scilit.com Studies have shown that positively charged (basic) amides are often more active in vitro against Gram-positive organisms than the parent antibiotic. Specifically, many basic amides of the teicoplanin A2 complex showed markedly enhanced activity against coagulase-negative staphylococci. scilit.com

Another strategy focuses on attaching new side chains to the glycopeptide core. The synthesis of derivatives bearing hydrophobic or superbasic side chains has yielded compounds with dual activity against both multidrug-resistant bacteria and certain viruses. researchgate.netnih.gov For example, the attachment of perfluoroalkyl chains has been shown to produce potent derivatives. researchgate.net These modifications can enhance the molecule's ability to interact with and disrupt the bacterial membrane, providing a secondary mechanism of action that is effective against some resistant bacteria. nih.gov

| Derivative Type | Modification Strategy | Reported Outcome | Reference |

|---|---|---|---|

| C-terminal Amides | Condensation of the core carboxyl group with various amines. | Positively charged amides showed increased activity against coagulase-negative staphylococci. | scilit.com |

| Lipophilic N-terminus Derivatives | Coupling of one or two lipophilic side chains (e.g., octyl groups) to the N-terminus. | Resulted in poor antibacterial activity but potent anti-influenza virus activity. | nih.govnih.gov |

| Perfluoroalkyl Conjugates | Attachment of perfluoroalkyl side chains to the peptide core. | Showed good to excellent activity against resistant Gram-positive bacteria and dual activity against SARS-CoV-2. | researchgate.netnih.gov |

| Pseudoaglycon Analogs | Synthesis of derivatives from the teicoplanin pseudoaglycon. | One derivative exhibited activity against VanA-type vancomycin-resistant enterococci (VRE) comparable to oritavancin. | nih.gov |

Enzymatic methods offer a high degree of specificity for modifying complex natural products like teicoplanin, enabling the creation of novel structures that are difficult to achieve through purely chemical means. A prominent chemoenzymatic strategy involves the selective removal and replacement of the native acyl side chain.

A key development in this area is the use of an amidohydrolase enzyme for the deacylation of the teicoplanin complex. nih.gov This enzymatic step cleanly removes the natural fatty acid side chains from the N-acyl-glucosamine sugar moiety, producing the core molecule known as deacylated teicoplanin (previously T-A3-1). This intermediate, which shows reduced antibacterial activity, then serves as a scaffold for chemical modifications. Through reductive alkylation, new, non-native alkyl groups can be attached to the primary amines of the deacylated core. This approach has successfully generated libraries of novel glycopeptides, some of which exhibit potent activity against both staphylococci and glycopeptide-resistant enterococci, with MIC values for the most potent compounds ranging from 0.25 to 2 µg/ml against resistant strains. nih.gov This chemoenzymatic pathway demonstrates a powerful method for diversifying the teicoplanin structure to enhance its therapeutic potential.

Mechanisms of Antimicrobial Resistance to Teichomycin A2 5

Molecular Basis of Glycopeptide Resistance

The predominant mechanism of high-level resistance to glycopeptide antibiotics, including the teicoplanin complex, involves a fundamental alteration of the drug's target within the bacterial cell wall. nih.govnih.gov This reprogramming of cell wall precursor synthesis is genetically mediated and effectively reduces the binding affinity of the antibiotic.

The primary molecular target for glycopeptides is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. patsnap.com The antibiotic binds to this site, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall synthesis, ultimately leading to cell death. patsnap.com

In resistant bacteria, particularly in clinically significant pathogens like Enterococcus faecium and Enterococcus faecalis, this target is modified. oup.comscielo.br The resistance is conferred by a cluster of genes, most notably the van operons (vanA, vanB, etc.). These genes orchestrate the synthesis of alternative peptidoglycan precursors where the terminal D-Ala is replaced by either D-lactate (D-Lac) or D-serine (D-Ser). nih.gov

The substitution of D-Ala with D-Lac results in the formation of a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide. patsnap.com This single atomic substitution—an ester bond replacing a peptide bond—is sufficient to dramatically reduce the binding affinity of glycopeptide antibiotics, rendering them ineffective. The vanA genotype, for instance, confers high-level, inducible resistance to both vancomycin (B549263) and teicoplanin by this mechanism. oup.com The vanB genotype also leads to the production of D-Ala-D-Lac but typically confers resistance to vancomycin while retaining susceptibility to teicoplanin, although resistance can emerge under therapeutic pressure. oup.comnih.gov

Table 1: Key Genes Involved in Glycopeptide Resistance

| Gene | Function | Phenotype Association |

| vanA | Ligase for D-Ala-D-Lac synthesis | High-level resistance to vancomycin and teicoplanin. oup.com |

| vanB | Ligase for D-Ala-D-Lac synthesis | Variable resistance to vancomycin, susceptibility to teicoplanin. oup.com |

| vanH | Dehydrogenase, produces D-Lac from pyruvate | Works in conjunction with vanA or vanB. |

| vanX | Dipeptidase, hydrolyzes D-Ala-D-Ala | Eliminates normal precursors, preventing competition. |

| vanR | Response regulator | Part of a two-component system that regulates van gene expression. |

| vanS | Sensor kinase | Part of a two-component system that detects glycopeptides. |

Bacterial Adaptive Responses to Teichomycin (B549275) A2-5 Exposure

Beyond the genetic acquisition of van operons, bacteria can exhibit adaptive responses upon exposure to teicoplanin, leading to reduced susceptibility. These adaptations often involve structural and regulatory changes within the bacterium.

In Staphylococcus aureus, a notable adaptive response is the thickening of the bacterial cell wall. snf.chnih.gov This phenomenon, observed in strains with intermediate susceptibility to glycopeptides (GISA or VISA), is thought to "trap" the antibiotic molecules within the outer layers of the peptidoglycan, preventing them from reaching their target at the cytoplasmic membrane. This is often associated with a slower growth rate and altered cell wall metabolism. snf.chnih.gov

Furthermore, specific genetic loci in S. aureus have been implicated in teicoplanin resistance. The tcaA gene (teicoplanin-associated gene A), part of the tcaRAB operon, is known to be associated with glycopeptide resistance. nih.govfrontiersin.org Inactivation or decreased expression of tcaA has been shown to result in increased resistance to teicoplanin. frontiersin.org Interestingly, inactivation of tcaA has also been linked to an increase in the formation of persister cells—dormant, non-growing cells that can survive high antibiotic concentrations. nih.govfrontiersin.org

Another adaptive strategy observed in some bacteria is the development of tolerance. In the context of polymicrobial biofilms, for instance, Staphylococcus epidermidis has been shown to acquire increased tolerance to teicoplanin when grown with S. aureus. clinmedjournals.org This suggests that interspecies interactions can modulate the response to antibiotic pressure.

It's also noteworthy that the development of resistance can come at a biological cost. In some in vivo research models, teicoplanin-resistant S. aureus mutants demonstrated reduced fitness and virulence compared to their susceptible counterparts. snf.chnih.gov When the antibiotic pressure was removed, there was a selection for fitter, more susceptible variants, indicating that maintaining resistance can be disadvantageous for the bacteria in the absence of the antibiotic. nih.gov

Table 2: Adaptive Responses to Teicoplanin Exposure

| Adaptive Response | Bacterium | Description | Research Finding |

| Cell Wall Thickening | Staphylococcus aureus | Increased peptidoglycan layers trap the antibiotic. | Associated with glycopeptide-intermediate S. aureus (GISA) phenotype. snf.chnih.gov |

| tcaA Gene Inactivation | Staphylococcus aureus | Downregulation of tcaA leads to increased resistance. | Linked to both resistance and persister cell formation. nih.govfrontiersin.org |

| Acquired Tolerance | Staphylococcus epidermidis | Increased tolerance in the presence of other bacterial species. | Observed in polymicrobial biofilms with S. aureus. clinmedjournals.org |

| Fitness Cost | Staphylococcus aureus | Reduced virulence and survival in vivo in the absence of the antibiotic. | Resistant mutants can be outcompeted by susceptible variants. snf.chnih.gov |

Strategies to Overcome Resistance in Research Models

The rise of resistance to last-resort antibiotics like teicoplanin has spurred research into novel strategies to combat resistant pathogens. These approaches, explored in various research models, range from combination therapies to targeting the resistance mechanisms themselves.

One prominent strategy is the use of combination therapy. For example, the combination of teicoplanin with β-lactam antibiotics has shown synergistic effects against some resistant staphylococci. oup.com The rationale is that the β-lactam can weaken the cell wall, potentially increasing the efficacy of the glycopeptide. Similarly, combining teicoplanin with other agents like aminoglycosides has been explored for treating infections caused by VanB enterococci. oup.com

Another approach involves the use of bacteriophages, which are viruses that infect and kill bacteria. In research models of polymicrobial biofilms, bacteriophage therapy has been investigated, sometimes in combination with teicoplanin. clinmedjournals.org While the combination was more effective against monocultures of methicillin-resistant S. aureus (MRSA), interestingly, bacteriophage alone was more effective against MRSA in polymicrobial biofilms with S. epidermidis. clinmedjournals.org This highlights the complexity of developing effective combination therapies for biofilm-associated infections.

Chronic suppressive antibiotic therapy with teicoplanin has also been considered as a strategy in specific clinical scenarios, such as in patients with prosthetic device infections where the device cannot be removed. nih.gov This approach aims to control rather than eradicate the infection.

Furthermore, research is ongoing to develop new therapeutic agents that can overcome existing resistance mechanisms. This includes the development of novel glycopeptides and other classes of antibiotics that are not affected by the D-Ala-D-Lac or D-Ala-D-Ser substitutions.

Table 3: Investigational Strategies to Overcome Teicoplanin Resistance

| Strategy | Research Model/Context | Mechanism of Action/Rationale |

| Combination with β-lactams | In vitro studies with staphylococci | Synergistic activity to enhance cell wall disruption. oup.com |

| Combination with aminoglycosides | Treatment of VanB enterococcal infections | Potential for enhanced bactericidal activity. oup.com |

| Bacteriophage therapy | In vitro polymicrobial biofilm models | Phages specifically target and lyse bacteria. clinmedjournals.org |

| Chronic suppressive therapy | Prosthetic device-related infections | Long-term, low-dose administration to control infection. nih.gov |

Advanced Analytical and Spectroscopic Methodologies for Teichomycin A2 5 Research

Chromatographic Separation and Quantification Techniques

The structural similarity of the teicoplanin components presents a significant challenge for their analytical separation and individual quantification. Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of the teicoplanin complex into its individual components, including Teichomycin (B549275) A2-5. nih.govnih.gov Reversed-phase HPLC methods are typically employed, utilizing C18 columns to effectively separate the components based on their differential hydrophobicity, which is primarily dictated by their acyl side chains. hilarispublisher.comasm.org

Early methods established the capability of HPLC to separate the six main components (A3-1, A2-1, A2-2, A2-3, A2-4, and A2-5) in biological fluids like blood and urine. nih.gov One such method involved a Nova-Pak C18 column with a mobile phase consisting of a mixture of aqueous tetrabutylammonium (B224687) phosphate (B84403), methanol, and n-butanol, allowing for isocratic separation. asm.org To enhance sensitivity, especially at low concentrations, pre-column derivatization with fluorescamine (B152294) followed by fluorescence detection can be used. asm.orgresearchgate.net HPLC methods coupled with UV detection are also common, though they may be less sensitive than fluorescence or mass spectrometry-based techniques. nih.gov The development of these methods is crucial for therapeutic drug monitoring (TDM), as the ratio of the teicoplanin components can change over the course of treatment. hilarispublisher.com

| Parameter | Example HPLC Method 1 | Example HPLC Method 2 |

| Column | Nova-Pak C18 (15 cm x 3.9 mm, 5 µm) | Cadenza HS-C18 |

| Mobile Phase | 10:10:1 (v/v/v) mixture of aqueous tetrabutylammonium phosphate (0.01 M, pH 7.5), methanol, and n-butanol | Gradient mixture of acetonitrile-water (both with 0.1% formic acid) |

| Flow Rate | 1.3 mL/min | 0.5 mL/min |

| Detection | Fluorescence (Ex: 390 nm, Em: 490 nm) after pre-column derivatization with fluorescamine | UV or Mass Spectrometry |

| Application | Quantification in serum | Therapeutic Drug Monitoring |

| Reference | asm.org | nih.gov |

This table presents illustrative examples of HPLC conditions and is not an exhaustive list.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Applications

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) provides superior specificity and sensitivity for the quantification of Teichomycin A2-5. nih.govnih.govnih.gov These methods are particularly valuable for therapeutic drug monitoring, allowing for the precise measurement of individual teicoplanin components in patient plasma. nih.govresearchgate.net

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, most commonly using positive electrospray ionization (ESI+). nih.govfrontiersin.org Quantification is then performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the analyte of interest is selected and fragmented to produce characteristic product ions. nih.gov For the co-eluting isomers Teichomycin A2-4 and A2-5, a precursor ion of m/z 947.7 is often monitored, which fragments into product ions such as m/z 330.1 and m/z 203.9. frontiersin.org

High-resolution mass spectrometry, using instruments like the Q Exactive hybrid mass spectrometer, allows for highly accurate mass measurements, further enhancing specificity and enabling the differentiation of components from matrix interferences. nih.govresearchgate.netuzh.ch Modern LC-MS methods often incorporate automated online sample extraction, such as turbulent flow chromatography, to streamline the workflow and reduce manual handling errors. nih.govuzh.ch These advanced LC-MS applications have become essential for both clinical TDM and environmental water analysis, ensuring accurate quantification of this compound and its related compounds. nih.govfrontiersin.org

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The foundational structure of the teicoplanin complex was elucidated through extensive Nuclear Magnetic Resonance (NMR) studies. nih.gov These early investigations were crucial in determining the heptapeptide (B1575542) backbone and the connectivity of the sugar moieties. While NMR studies focusing exclusively on the isolated this compound component are not commonly reported, the structural data for the entire complex serves as the basis for understanding each of its constituents. The primary structural difference of A2-5, its unique fatty acyl chain, was identified by other means, but its attachment point and the conformation of the core structure to which it is attached were determined by NMR. nih.govshu.ac.uknih.gov More recent studies have used NMR to investigate the solution-state conformations of teicoplanin and its binding to target molecules. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone for the characterization of this compound, providing precise molecular mass determination and structural insights through fragmentation analysis. frontiersin.org High-resolution mass spectrometry can determine the monoisotopic mass of this compound with high accuracy, confirming its elemental composition of C89H99Cl2N9O33. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns. frontiersin.org Under positive electrospray ionization conditions, Teichomycin A2-4 and A2-5 (which are isomers and often analyzed together) typically form a doubly charged precursor ion [M+2H]2+ at a mass-to-charge ratio (m/z) of 947.7. frontiersin.org Collision-induced dissociation (CID) of this precursor ion yields specific product ions. The selection of these precursor-product ion transitions is fundamental to the high selectivity of MRM-based quantification methods. nih.govfrontiersin.org

| Compound | Formula | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Teichomycin A2-4/A2-5 | C89H99Cl2N9O33 | 947.7 | 330.1 | 203.9 |

Data sourced from an LC-MS/MS method for environmental water analysis. frontiersin.org

This fragmentation data not only enables quantification but also serves to confirm the identity of the molecule by matching the observed fragmentation pattern to that of a known standard.

Hydrodynamic and Biophysical Characterization

The behavior of this compound in solution is governed by the properties of the larger Teicoplanin A2 complex, which exhibits significant self-association. nih.govnih.gov Understanding these hydrodynamic and biophysical properties is crucial for comprehending its mechanism of action and interaction with biological targets.

Techniques such as analytical ultracentrifugation (AUC) and capillary viscometry have been employed to study the Teicoplanin A2 complex in aqueous solution. nih.govnih.gov Studies using sedimentation velocity and sedimentation equilibrium AUC have shown that Teicoplanin A2 self-associates into large macromolecular assemblies. nih.govresearchgate.net In a phosphate-chloride buffer, Teicoplanin A2 was found to form multimers of approximately 19 individual molecules (19-mers) at concentrations above 1 mg/mL. nih.govnih.gov This self-assembly results in a particle with a molar mass of about 35,400 g/mol and a sedimentation coefficient (s20,w) of approximately 4.65 Svedberg (S). nih.govnih.gov

This association is thought to be a micellar-like arrangement, with the hydrophobic fatty acyl chains (like the 9-methyldecanoyl group of A2-5) oriented toward the interior of the assembly. nih.gov This is a key difference from the related glycopeptide vancomycin (B549263), which tends to form simple back-to-back dimers. shu.ac.uknih.gov The tendency of Teicoplanin A2 to form these large aggregates is a critical feature of its biophysical profile and influences its interactions with biological structures like bacterial cell walls and mucins. shu.ac.uknih.gov Dynamic light scattering (DLS) and atomic force microscopy (AFM) have further confirmed the formation of these aggregates and have been used to measure their size and morphology. shu.ac.uknih.gov

| Property | Value | Technique | Condition |

| Monomer Molar Mass (A2-5) | ~1893.7 g/mol | Mass Spectrometry | N/A |

| Self-Associated State | ~19-mer | Analytical Ultracentrifugation | >1 mg/mL in PBS buffer |

| Associated Molar Mass | (35,400 ± 1000) g/mol | Analytical Ultracentrifugation | >1 mg/mL in PBS buffer |

| Sedimentation Coefficient (s20,w) | ~4.65 S | Analytical Ultracentrifugation | >1 mg/mL in PBS buffer |

| Intrinsic Viscosity [η] | (3.2 ± 0.1) mL/g | Capillary Viscometry | PBS buffer |

Hydrodynamic data for the Teicoplanin A2 complex, of which A2-5 is a component. nih.govnih.gov

Analytical Ultracentrifugation for Self-Association Profiling

Analytical ultracentrifugation (AUC) is a primary technique for characterizing the self-association and interaction of macromolecules in solution. nih.gov This method allows for the real-time observation of the sedimentation behavior of molecules under a strong centrifugal force, providing data on molecular mass, integrity, and oligomeric state. nih.govresearchgate.net Both sedimentation velocity (SV-AUC) and sedimentation equilibrium (SE-AUC) experiments are powerful, matrix-free approaches for studying these phenomena. nih.gov

Research on Teichomycin A2 in a phosphate-chloride buffered saline solution (pH ~6.8, ionic strength I = 0.1 mol/L) has utilized AUC to detail its self-association profile across a concentration range of 0-10 mg/mL. nih.govnih.gov The findings indicate that Teichomycin A2 undergoes a significant, concentration-dependent self-association. nih.gov At concentrations below 0.5 mg/mL, the compound tends to dissociate, while at concentrations above 1 mg/mL, it forms a stable, large macromolecular assembly. researchgate.netnih.gov This assembly is characterized as a 19-mer (± 1) with an approximate molar mass of 35,400 ± 1000 g/mol . nih.govnih.gov

The sedimentation coefficient (s₂₀,w), a measure of the speed of sedimentation, reflects this change in oligomeric state. For the multimeric assembly, the extrapolated sedimentation coefficient is approximately 4.65 Svedberg (S). researchgate.netnih.gov In contrast, the predicted value for the spheroidal unimer (monomer) is much lower, at ~0.7 S. researchgate.net This demonstrates the profound impact of self-association on the hydrodynamic properties of Teichomycin A2.

| Concentration Range | Oligomeric State | Approximate Molar Mass (g/mol) | Sedimentation Coefficient (s₂₀,w) |

|---|---|---|---|

| < 0.5 mg/mL | Dissociating Unimer | ~1880 | ~0.7 S (predicted) |

| > 1.0 mg/mL | ~19-mer Assembly | 35,400 ± 1000 | ~4.65 S |

Viscometry and Light Scattering for Solution Conformation

The conformation of the Teichomycin A2 self-assembly in solution has been further elucidated using viscometry and light scattering techniques. These methods provide complementary information on the shape and size of the macromolecular complexes.

Capillary (rolling ball) viscometry has been employed to determine the intrinsic viscosity [η] of the Teichomycin A2 assembly. nih.govnih.gov The intrinsic viscosity was found to be (3.2 ± 0.1) mL/g. researchgate.netnih.govnih.gov This value, in conjunction with the sedimentation coefficient from AUC and the hydrodynamic radius from light scattering, is consistent with a globular or spheroidal macromolecular structure. researchgate.netnih.gov The data suggest a swelling ratio of approximately 2, which accounts for dynamic hydration processes. nih.govnih.gov

Dynamic light scattering (DLS) provides direct measurement of the hydrodynamic radius (r) of particles in solution, confirming the self-associative process observed with AUC. researchgate.netshu.ac.uk DLS analysis of Teichomycin A2 at various concentrations shows a clear correlation between concentration and particle size. researchgate.net At a high concentration of 12.5 mg/mL, where the compound exists predominantly as the 18-19-mer species, a hydrodynamic radius of approximately 3.2 nm is observed. researchgate.net As the concentration is lowered, the measured particle size distribution becomes smaller, indicating the disassembly of the multimeric complex towards its monomeric form. researchgate.net The combined findings from viscometry and DLS support a model where Teichomycin A2 forms a micellar-like, spheroidal assembly with the hydrophobic acyl chains likely oriented towards the interior. nih.gov

| Concentration | Predominant Species | Hydrodynamic Radius (r) |

|---|---|---|

| 12.5 mg/mL | 18-19-mer Assembly | ~3.2 nm |

| 1.25 mg/mL | Intermediate / Dis-assembling | Smaller than 3.2 nm |

| 0.125 mg/mL | Unimer / Smaller Oligomers | Clearly smaller size distribution |

Q & A

Q. What are the structural characteristics of Teichomycin A2-5, and how do they influence its bioactivity?

To determine structural features, researchers should employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) for elucidation, followed by molecular docking studies to correlate specific functional groups (e.g., sugar moieties, peptide chains) with antibacterial activity. Comparative analysis with structurally related teichomycins (e.g., Teichomycin A) can reveal activity differences .

Q. How can researchers validate the purity and identity of this compound during isolation?

Use high-performance liquid chromatography (HPLC) with UV detection and compare retention times to authenticated standards. Combine this with tandem MS (LC-MS/MS) for fragmentation patterns. For novel isolates, provide elemental analysis and spectroscopic data (IR, UV-Vis) as per IUPAC guidelines for compound characterization .

Q. What standardized methods are recommended for assessing this compound’s antimicrobial activity?

Follow Clinical and Laboratory Standards Institute (CLSI) protocols for minimum inhibitory concentration (MIC) determination. Use reference strains (e.g., Staphylococcus aureus ATCC 25923) and include controls like vancomycin. Report inhibition zones in agar diffusion assays with standardized inoculum densities (e.g., 0.5 McFarland) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity against Gram-negative bacteria be resolved?

Design experiments to test the compound under varying permeability conditions (e.g., outer membrane disruptors like EDTA). Use isogenic mutant strains lacking efflux pumps or porins. Combine with checkerboard synergy assays to identify potentiators (e.g., β-lactams) and rule out methodological artifacts .

Q. What experimental strategies optimize this compound production in Actinoplanes teichomyceticus fermentations?

Conduct fractional factorial experiments to evaluate carbon/nitrogen source ratios (e.g., glucose vs. glycerol, ammonium sulfate vs. yeast extract). Monitor dissolved oxygen, pH, and secondary metabolite profiles via LC-MS. Use response surface methodology (RSM) to model optimal conditions and scale-up challenges .

Q. How do researchers address discrepancies in this compound’s stability under varying physicochemical conditions?

Perform accelerated stability studies (ICH Q1A guidelines) at different pH, temperatures, and light exposures. Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. For in vivo relevance, simulate physiological conditions (e.g., serum stability assays) .

Q. What computational approaches predict this compound’s resistance mechanisms in target pathogens?

Use molecular dynamics simulations to study binding affinity changes in mutated penicillin-binding proteins (PBPs). Combine with genomic analysis of resistant clinical isolates to identify mutations. Validate predictions via site-directed mutagenesis and MIC reassessment .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to evaluate this compound’s synergistic effects with other antibiotics?

Apply the fractional inhibitory concentration index (FICI) model in checkerboard assays. Test combinations against panels of resistant strains and use time-kill curves for dynamic interactions. Include pharmacodynamic modeling (e.g., AUC/MIC ratios) to translate findings to dosing regimens .

Q. What statistical methods are appropriate for analyzing variability in this compound’s fermentation yield data?

Use ANOVA with post-hoc Tukey tests to compare group means across fermentation batches. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Report confidence intervals and effect sizes to distinguish technical noise from biological variation .

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays across laboratories?

Adopt harmonized SOPs for inoculum preparation, media composition, and endpoint determination. Share reference samples with collaborating labs for cross-validation. Use interlaboratory studies (e.g., ISO 5725) to quantify measurement uncertainty and bias .

Data Reporting and Ethical Considerations

Q. What metadata should accompany this compound’s bioactivity datasets for reuse in meta-analyses?

Q. How should researchers handle contradictory findings between this compound’s in vitro and in vivo efficacy?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to assess tissue penetration and protein binding. Use murine infection models with humanized dosing regimens. Perform sensitivity analysis to identify critical parameters (e.g., bacterial load, immune status) affecting translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.